molecular formula C11H10N2O B15070662 1-Methylisoquinoline-3-carboxamide

1-Methylisoquinoline-3-carboxamide

Cat. No.: B15070662
M. Wt: 186.21 g/mol
InChI Key: PHGLBQMNOQCDGP-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of an isoquinoline ring with a methyl group at the 1-position and a carboxamide group at the 3-position.

Preparation Methods

The synthesis of 1-Methylisoquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with methyl iodide to introduce the methyl group at the 1-position, followed by the introduction of the carboxamide group at the 3-position through an amide formation reaction. Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Methylisoquinoline-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methylisoquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Methylisoquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

1-Methylisoquinoline-3-carboxamide can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound without the methyl and carboxamide groups.

    Quinoline: A structural isomer with a nitrogen atom in a different position.

    1-Methylisoquinoline: Lacks the carboxamide group.

    3-Carboxamideisoquinoline: Lacks the methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13-7)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

PHGLBQMNOQCDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)C(=O)N

Origin of Product

United States

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